molecular formula C19H15F2N3O2S B2458488 4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021265-94-0

4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2458488
CAS No.: 1021265-94-0
M. Wt: 387.4
InChI Key: WHOLELVCNHEMIN-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the fluorophenyl group: The thiazole intermediate can be further reacted with 4-fluoroaniline to introduce the fluorophenyl group.

    Amidation: The final step involves the reaction of the thiazole intermediate with 4-fluorobenzoyl chloride to form the desired benzamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction pathway chosen.

Scientific Research Applications

4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development and biological studies.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can be compared with other similar thiazole derivatives, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound exhibits antimicrobial and antiproliferative activities.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown cytotoxic activity against human tumor cell lines.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its biological activity and chemical properties.

Biological Activity

The compound 4-fluoro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide , designated by CAS number 147118-37-4, is a synthetic organic molecule that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by the presence of a fluorine atom, a thiazole ring, and an amide functional group. The structural formula can be represented as follows:

C17H17F2N3OS\text{C}_{17}\text{H}_{17}\text{F}_2\text{N}_3\text{O}\text{S}

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes involved in cancer progression. For instance, the thiazole moiety is known to exhibit inhibitory effects on various enzymes, including histone deacetylases (HDACs), which play a crucial role in tumor growth and development .

Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M arrest
MCF7 (breast cancer)25.72 ± 3.95Promotion of apoptosis
PC-3 (prostate cancer)12.19 ± 0.25Inhibition of androgen receptor functions

These results suggest that the compound may act through multiple mechanisms to inhibit tumor cell proliferation and induce apoptosis.

Enzyme Inhibition

The compound's potential as an HDAC inhibitor has been highlighted in several studies. For example, related compounds have shown selectivity for HDAC1, HDAC2, and particularly HDAC3, with IC50 values indicating strong inhibitory effects . This selectivity may contribute to its antitumor properties by altering gene expression patterns associated with cancer progression.

Study on HepG2 Cells

A study investigating the effects of this compound on HepG2 liver cancer cells revealed that it significantly inhibited cell growth with an IC50 value of 1.30 µM. Flow cytometry analysis indicated that treatment led to increased rates of apoptosis and cell cycle arrest at the G2/M phase, suggesting a dual mechanism involving both cell death and disruption of the cell cycle .

Combination Therapy

Further investigations into combination therapies have shown that low concentrations of this compound can enhance the efficacy of other chemotherapeutic agents such as taxol and camptothecin. In combination treatments, a concentration of 0.5 µM was found to improve anticancer activity significantly compared to treatments with these agents alone .

Properties

IUPAC Name

4-fluoro-N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-13-3-1-12(2-4-13)18(26)24-19-23-16(11-27-19)9-10-17(25)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOLELVCNHEMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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